3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with a 3,5-dimethylphenyl group and an isopropylthio group. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the 3,5-dimethylphenyl and isopropylthio groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other pyrimidoindole derivatives. Similar compounds include:
3-(3,5-dimethylphenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one: This compound has a methylthio group instead of an isopropylthio group, which may affect its chemical reactivity and biological activity.
3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one: The presence of an ethylthio group introduces different steric and electronic effects compared to the isopropylthio group.
3-(3,5-dimethylphenyl)-2-(phenylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one: The phenylthio group provides additional aromatic interactions, potentially altering the compound’s properties
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall behavior.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-12(2)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-10-13(3)9-14(4)11-15/h5-12,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIWOUUQCVBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.